molecular formula C18H20N4O2S B2593180 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1209920-64-8

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2593180
CAS No.: 1209920-64-8
M. Wt: 356.44
InChI Key: ZSNCCDXZFWIZMT-UHFFFAOYSA-N
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Description

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic small molecule characterized by a benzo[c][1,2,5]thiadiazole core linked via a carboxamide group to a piperidine scaffold substituted with a furan-2-ylmethyl moiety.

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c23-18(14-3-4-16-17(10-14)21-25-20-16)19-11-13-5-7-22(8-6-13)12-15-2-1-9-24-15/h1-4,9-10,13H,5-8,11-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNCCDXZFWIZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps. One common approach starts with the preparation of the piperidine intermediate, which is then functionalized with a furan-2-ylmethyl group. The final step involves the coupling of this intermediate with benzo[c][1,2,5]thiadiazole-5-carboxamide under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group in the benzo[c][1,2,5]thiadiazole moiety can be reduced to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group can yield amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown effectiveness against various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and colorectal cancer (HT-29). For instance, one study reported an IC50 value of 1.9 µM against MDA-MB-231 cells, indicating potent activity in inhibiting cancer cell proliferation .

Cell Line IC50 (µM)
MDA-MB-2311.9
HepG25.4
HT-296.5

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro tests demonstrated activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent. One study revealed MIC values ranging from 3.125 to 100 mg/mL against pathogens like E. coli and C. albicans .

Microorganism MIC (mg/mL)
E. coli3.125 - 100
C. albicans3.125 - 100

Synthetic Methodologies

The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves several steps utilizing various reagents and conditions to achieve the desired product efficiently. Catalysts such as palladium (Pd) and copper (Cu) have been employed in the synthesis process to enhance yield and selectivity .

Case Study 1: Anticancer Mechanism

A study investigated the mechanism of action of this compound on breast cancer cells, revealing that it induces apoptosis through the activation of caspase pathways. The results demonstrated that treatment with the compound led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic markers .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial efficacy of this compound against several strains of bacteria and fungi. The findings indicated that it significantly inhibited the growth of Candida albicans and Staphylococcus aureus, suggesting its potential use in treating fungal infections and bacterial infections .

Mechanism of Action

The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Core Heterocyclic Modifications

The benzo[c][1,2,5]thiadiazole core distinguishes this compound from analogs with thiazole, oxadiazole, or imidazothiazole cores (Table 1).

  • Thiazole vs. Thiadiazole: Analogs like 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide () utilize a thiazole ring, which lacks the additional nitrogen atom present in thiadiazole.
  • Oxadiazole vs. Thiadiazole : Compounds such as benzo[c][1,2,5]oxadiazole derivatives () replace sulfur with oxygen, altering electronic distribution. Thiadiazole’s sulfur atom may confer metabolic stability compared to oxadiazole, which is prone to oxidative degradation .

Table 1: Core Heterocycle Comparison

Compound Reference Core Structure Key Properties
Target Compound Benzo[c][1,2,5]thiadiazole Enhanced π-π interactions, moderate solubility
Thiazole Reduced electron-withdrawing, higher solubility
Benzo[c][1,2,5]oxadiazole Lower metabolic stability, similar hydrophobicity

Piperidine Substituent Variations

The piperidine ring’s substitution pattern significantly impacts pharmacokinetics and target engagement:

  • Furan-2-ylmethyl vs.
  • Benzyl vs. Furan-2-ylmethyl : Benzyl-substituted piperidines () exhibit higher lipophilicity, which may enhance blood-brain barrier penetration but increase off-target effects. The furan group offers a balance of moderate hydrophilicity and aromatic interactions .

Table 2: Piperidine Substituent Effects

Substituent Example Compound (Reference) Pharmacokinetic Impact
Furan-2-ylmethyl Target Compound Moderate solubility, metabolic oxidation risk
Tert-Butylcarbamoyl High permeability, low solubility
Benzyl High lipophilicity, BBB penetration

Biological Activity

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Common Name : this compound
  • CAS Number : 1209920-64-8
  • Molecular Formula : C₁₈H₂₀N₄O₂S
  • Molecular Weight : 356.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Inhibition of PD-1/PD-L1 Interaction :
    • In a study using mouse splenocytes, the compound demonstrated the ability to rescue immune cells from PD-1/PD-L1 mediated inhibition at concentrations as low as 100 nM, achieving a rescue rate of 92% .
  • Antimicrobial Activity :
    • The presence of the thiadiazole moiety has been linked to antimicrobial properties. Compounds with similar structures have shown significant antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria .
  • Antitumor Potential :
    • Thiadiazole derivatives have been documented to exhibit cytotoxic effects against various cancer cell lines. The structure activity relationship (SAR) indicates that modifications to the thiadiazole ring can enhance antitumor efficacy .

Biological Activity Data

Activity TypeTest Organism/Cell LineConcentration (µM)ResultReference
PD-1 InhibitionMouse splenocytes0.192% rescue
AntibacterialS. aureus32.6MIC higher than ampicillin
AntitumorVarious cancer cell linesVariableIC₅₀ values < 10 µg/mL

Case Study 1: PD-1/PD-L1 Interaction

In a controlled laboratory setting, researchers assessed the efficacy of this compound in modulating immune responses through PD-1 inhibition. The results indicated a potent capacity to restore T-cell function in the presence of PD-L1, suggesting its potential as an immunotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial properties of compounds related to this compound. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with further investigations revealing that structural modifications could enhance its potency against resistant strains.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Acyl Chloride FormationSOCl₂, reflux, 3 h85–90
Amine AlkylationFuran-2-ylmethyl bromide, K₂CO₃, DMF70–75
Amide CouplingNaH, THF, 0°C to RT, 12 h60–65

Basic: What analytical methods are critical for characterizing this compound?

Methodological Answer:
Post-synthesis characterization requires:

  • 1H/13C NMR : To confirm regiochemistry of the thiadiazole ring and substitution on the piperidine-furan moiety. For example, the furan proton signals appear at δ 6.2–7.4 ppm, while piperidine CH₂ groups resonate at δ 2.5–3.5 ppm .
  • HPLC-MS : To verify purity (>95%) and molecular weight (e.g., m/z calculated for C₂₀H₂₁N₃O₂S: 367.14) .
  • FTIR : Key peaks include C=O stretch (~1650 cm⁻¹) and thiadiazole ring vibrations (~1500 cm⁻¹) .

Advanced: How can low yields in the amide coupling step be addressed?

Methodological Answer:
Low yields often stem from steric hindrance or poor nucleophilicity of the amine. Solutions include:

  • Activating Agents : Use HATU or EDCl/HOBt to enhance coupling efficiency .
  • Solvent Optimization : Switch to polar aprotic solvents like DMF or DMSO to improve solubility of intermediates.
  • Temperature Control : Conduct reactions at 0°C to minimize side reactions (e.g., epimerization) .
  • Purification : Employ column chromatography with EtOAc/hexane gradients or recrystallization from dioxane/water .

Advanced: How to resolve contradictions in biological activity data among structural analogs?

Methodological Answer:
Conflicting bioactivity (e.g., antimicrobial vs. inactive analogs) can arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on the thiadiazole ring may enhance membrane permeability, while bulky groups reduce target binding .
  • Assay Conditions : pH-dependent activity (e.g., thiadiazoles show higher antimicrobial efficacy at pH 7.4 vs. 5.5) .
  • Target Selectivity : Use computational docking (e.g., AutoDock Vina) to compare binding poses with proteins like DNA gyrase or kinase domains .

Q. Table 2: Bioactivity Variation in Analogs

SubstituentActivity (IC₅₀, μM)Assay pHReference
-CF₃ (Electron-withdrawing)0.8 ± 0.27.4
-OCH₃ (Electron-donating)>507.4

Advanced: What strategies guide SAR studies for thiadiazole derivatives?

Methodological Answer:
Structure-Activity Relationship (SAR) studies should focus on:

  • Core Modifications : Replace thiadiazole with thiazole or triazole to assess ring size impact on target affinity .
  • Side-Chain Diversity : Introduce fluorinated or piperazine-containing groups to enhance pharmacokinetics (e.g., logP optimization) .
  • Bioisosteres : Substitute the furan ring with thiophene or pyridine to evaluate π-π stacking interactions .
  • In Silico Screening : Use molecular dynamics (MD) simulations to predict binding stability with biological targets .

Basic: What are the primary biological targets hypothesized for this compound?

Methodological Answer:
Based on structural analogs (e.g., thiadiazole-carboxamides):

  • Kinase Inhibition : The planar thiadiazole core may intercalate into ATP-binding pockets (e.g., EGFR or CDK2) .
  • Antimicrobial Activity : Thiadiazoles disrupt bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition .
  • Anticancer Potential : Piperidine-furan moieties enhance cellular uptake, targeting tubulin polymerization .

Advanced: How to optimize reaction conditions for scale-up synthesis?

Methodological Answer:
For gram-scale production:

  • Catalyst Screening : Replace NaH with polymer-supported bases (e.g., PS-BEMP) to simplify purification .
  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., acyl chloride formation) to improve safety and yield .
  • Green Solvents : Use cyclopentyl methyl ether (CPME) instead of THF for lower toxicity and easier recycling .

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